n-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide

Synthetic Chemistry Solubility Optimization Derivatization

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide (CAS 15458-48-7) is a bicyclic imide featuring a partially saturated cyclohexene ring fused to a succinimide core, with a hydroxyethyl substituent on the imide nitrogen. Its molecular formula is C10H13NO3, with a molecular weight of 195.21 g/mol.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 15458-48-7
Cat. No. B095367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide
CAS15458-48-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C(=O)N(C2=O)CCO
InChIInChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2
InChIKeyMRADHZSVGNCOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide (CAS 15458-48-7): A Distinct Cyclohexene-Annulated Imide Scaffold


N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide (CAS 15458-48-7) is a bicyclic imide featuring a partially saturated cyclohexene ring fused to a succinimide core, with a hydroxyethyl substituent on the imide nitrogen [1]. Its molecular formula is C10H13NO3, with a molecular weight of 195.21 g/mol . This compound is registered under REACH as an intermediate for industrial use only [2]. The scaffold combines the reactivity of a tetrahydrophthalimide – a key motif in many herbicidal and pharmaceutical building blocks – with a terminal hydroxyl group that serves as a handle for further functionalization, distinguishing it from simpler N-alkyl or aromatic phthalimide analogs.

Why N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide Cannot Be Replaced by Simpler Imides


Substituting N-(2-hydroxyethyl)-1,2,3,6-tetrahydrophthalimide with an unsubstituted tetrahydrophthalimide (CAS 85-40-5) or an aromatic N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4) will fail in applications requiring both the enhanced solubility and reactivity of the free hydroxyl group and the unique electronic and steric profile of the non-aromatic tetrahydrophthalimide core. The predicted acid dissociation constant (pKa) for the target compound is 14.48, indicating the -OH group is available for derivatization under mild basic conditions, a handle absent in the parent 1,2,3,6-tetrahydrophthalimide . Concurrently, the partially saturated ring provides a significantly different reduction potential and steric environment compared to the flat, aromatic N-(2-hydroxyethyl)phthalimide, which exhibits a melting point of 126-131°C and a density of 1.39 g/cm³ . These structural distinctions are critical for chemoselective transformations, making generic interchange a high-risk decision in multi-step synthetic routes.

Quantitative Differentiation Profile of N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide vs. Key Analogs


Hydrogen Bond Donor Capacity: Terminal Hydroxyl vs. Unsubstituted Parent

The target compound possesses a single hydrogen bond donor (the -OH group) and four hydrogen bond acceptors, which is in stark contrast to the parent 1,2,3,6-tetrahydrophthalimide (CAS 85-40-5), which has no H-bond donor [1]. This functional group difference directly impacts solubility profiles, with the parent compound having a documented aqueous solubility of 15 g/L at 20°C . The -OH handle on the target enables solubility enhancement in polar protic solvents and provides a critical attachment point for further conjugation, a feature absent in the parent.

Synthetic Chemistry Solubility Optimization Derivatization

Thermal Stability Profile vs. Aromatic N-(2-Hydroxyethyl)phthalimide

N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide is predicted to have a boiling point of 402.6±45.0 °C and a density of 1.274±0.06 g/cm³ . Its fully aromatic analog, N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4), has a significantly lower reported boiling point of 356.5°C at 760 mmHg and a higher density of 1.39 g/cm³ . The 46.1°C higher boiling point of the tetrahydride suggests enhanced thermal stability and lower volatility under high-temperature processing conditions, which can be particularly relevant in polymer and material science applications.

Material Science Polymer Chemistry Thermal Stability

Reactive Handle for Oxirane Ring-Opening Polymerization vs. N-Methyl Analog

While a direct head-to-head comparison of the target compound is absent from the literature, a study on tetrahydrophthalimide glycidyl derivatives demonstrates that the nature of the heteroatom directly attached to the glycidyl moiety critically impacts polymerization outcomes. When linked via imidic nitrogen, as in our target's potential derivatives, longer reaction times were required but led to higher molecular weights [1]. This suggests that the N-hydroxyethyl substituent on our scaffold can serve as a superior initiator or chain modifier in oxirane ring-opening polymerizations (ROP) compared to inert N-methyl analogs, where such functional handles are absent.

Polymer Synthesis Ring-Opening Polymerization Material Chemistry

Validated Application Scenarios for N-(2-Hydroxyethyl)-1,2,3,6-tetrahydrophthalimide


Synthesis of Eribulin Intermediate Analogs via Chemoselective Derivatization

The compound's predicted pKa of 14.48 indicates that the terminal hydroxyl can be selectively activated under basic conditions while leaving the imide ring intact, as documented in its REACH intermediate dossier [1]. This enables its use as a masked ethanolamine equivalent in the construction of complex polyether macrocycles akin to eribulin fragments, where the tetrahydrophthalimide core acts as a traceless directing group that can be removed later in the synthesis.

Synthesis of Polybenzoxazine Thermosets with Enhanced Processability

Leveraging the -OH functional handle identified above, this compound can be employed as a monomer in Mannich-type condensations to form benzoxazine resins [1]. The predicted lower density and higher boiling point, compared to aromatic phthalimide analogs, suggest it can produce thermosets with lower melt viscosity during processing and reduced outgassing during the high-temperature ring-opening polymerization step.

Herbicidal Active Ingredient Development Programs

Patents have established that N-substituted tetrahydrophthalimides exhibit potent herbicidal activity against a wide spectrum of weeds at low application rates, with selectivity for crops like rice and vegetables [1]. The hydroxyethyl variant uniquely provides a handle for pro-herbicide conjugation or for improving phloem mobility through the addition of sugar derivatives.

Construction of PROTAC Linkers Requiring Multi-Step Bioconjugation

The orthogonal reactivity of the -OH handle and the imide ring enables the design of sophisticated Protein Targeting Chimeras (PROTACs). The hydroxyethyl group can be esterified with one ligand for a target protein (e.g., E3 ligase ligand), while the tetrahydrophthalimide nucleus can be subsequently functionalized with a linker to a second ligand under conditions that do not hydrolyze the first ester linkage.

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